molecular formula C5H5NO4S2 B1267457 5-Sulfamoylthiophene-2-carboxylic acid CAS No. 7353-87-9

5-Sulfamoylthiophene-2-carboxylic acid

Cat. No. B1267457
CAS RN: 7353-87-9
M. Wt: 207.2 g/mol
InChI Key: UNYIGTMICVNVJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, including compounds similar to 5-sulfamoylthiophene-2-carboxylic acid, can be achieved through various synthetic routes. For example, the Gewald reaction is a method used to synthesize 2-aminothiophenes by reacting ketones with ethyl cyanoacetate and elemental sulfur, showcasing a versatile approach to thiophene synthesis (Tormyshev et al., 2006). Another method involves the Pd(0)-catalyzed Suzuki–Miyaura cross-coupling reactions, which are used to synthesize thiophene sulfonamide derivatives, indicating the adaptability of cross-coupling reactions in constructing thiophene-based molecules (Noreen et al., 2017).

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated using techniques such as X-ray crystallography. The structure of 5-(diarylimino) and 5-(sulfoximido)dibenzothiophenium triflates, for example, has been determined, showcasing the ability to study the detailed molecular geometry of thiophene derivatives (Li et al., 2021).

Chemical Reactions and Properties

Thiophene compounds can undergo various chemical reactions, such as the sulfoximidation of benzylic, allylic, and propargylic C-H bonds under mild conditions, demonstrating their reactivity and potential for functionalization (Li et al., 2021). Additionally, the Suzuki cross-coupling reaction facilitates the synthesis of thiophene sulfonamide derivatives, further illustrating the chemical versatility of thiophene compounds (Noreen et al., 2017).

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

5-Sulfamoylthiophene-2-carboxylic acid derivatives have shown interesting analgesic properties and significant nonsteroidal anti-inflammatory activities in several models of inflammation. This was observed in a study focusing on the synthesis and anti-inflammatory evaluation of new sulfamoylthiophene carboxylic acid derivatives (Díaz et al., 1996).

Catalytic Applications in Synthesis

The compound has been involved in the catalytic applications for the synthesis of various organic compounds. For example, it played a role in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives. This was achieved under mild and green conditions, highlighting its potential in the field of organic synthesis (Zolfigol et al., 2015).

Role in Diels-Alder Reactions

In another study, 5-Sulfamoylthiophene-2-carboxylic acid was a precursor in the Diels-Alder reactions. This involved the preparation of 2,5-dihydrothiophene-1,1-dioxide-3-carboxylic acid and its high conversions to Diels-Alder adducts with various dienophiles (Andrade et al., 2003).

Enantioselective Cycloaddition

The compound has also been used in enantioselective cycloaddition reactions. This process facilitated the synthesis of optically active 2- and 3-substituted 1,5-benzothiazepines, demonstrating its versatility in producing pharmaceutical candidates (Fukata et al., 2017).

Photo-Oxidation Studies

5-Sulfamoylthiophene-2-carboxylic acid derivatives have been identified as products in the photo-oxidation studies of crude oil components like dibenzothiophene in seawater, showcasing its relevance in environmental chemistry (Traulsen et al., 1999).

Safety And Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-sulfamoylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4S2/c6-12(9,10)4-2-1-3(11-4)5(7)8/h1-2H,(H,7,8)(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYIGTMICVNVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70321259
Record name 5-sulfamoylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70321259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Sulfamoylthiophene-2-carboxylic acid

CAS RN

7353-87-9
Record name NSC372522
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Record name 5-sulfamoylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70321259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-sulfamoylthiophene-2-carboxylic acid
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